Phe-Val

Catalog No.
S3356653
CAS No.
3918-90-9
M.F
C14H20N2O3
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phe-Val

CAS Number

3918-90-9

Product Name

Phe-Val

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1

InChI Key

IEHDJWSAXBGJIP-RYUDHWBXSA-N

SMILES

Array

Synonyms

L-Phe-L-Val, L-phenylalanyl-L-valine, Phe-Val, phenylalanyl-valine

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

The exact mass of the compound Phe-Val is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Phenylalanyl-L-valine (Phe-Val, CAS 3918-90-9) is a homochiral, hydrophobic dipeptide widely utilized as a precise building block in peptide synthesis, a substrate motif for enzymatic assays, and a structural benchmark in supramolecular chemistry [1]. Unlike highly gelating aromatic dipeptides, Phe-Val is characterized by its propensity to form amphipathic layers and anhydrous crystals in polar solvents, ensuring predictable handling and high solubility limits without premature gelation [2]. In procurement contexts, it is primarily sourced as a sequence-specific precursor for synthesizing potent ACE inhibitors, a high-affinity recognition motif for serine proteases, and a standardized bitter peptide for sensory and metabolomic research [3].

Substituting L-Phe-L-Val with its reverse sequence (Val-Phe), homodimers (Phe-Phe), or a crude mixture of free amino acids fundamentally alters both supramolecular phase behavior and enzymatic recognition [1]. For instance, replacing Phe-Val with the benchmark Phe-Phe shifts the material behavior from predictable crystallization to rapid, rigid hydrogelation, which can critically destabilize liquid formulations by inducing unwanted viscosity spikes [2]. Furthermore, the precise N-terminal phenylalanine and C-terminal valine sequence is strictly required to fit the S-subsites of specific serine proteases; reverse sequences or unlinked amino acid blends fail to replicate the necessary binding affinity, resulting in drastic reductions in catalytic turnover during assay development [3].

Supramolecular Assembly and Gelation Avoidance

In supramolecular material design, homochiral L-Phe-L-Val distinguishes itself from closely related dipeptides by its inability to form hydrogels in aqueous buffers [1]. While the benchmark L-Phe-L-Phe and the heterochiral D-Phe-L-Val rapidly self-assemble into supramolecular water-channels and rigid hydrogels (e.g., yielding an elastic modulus G′ > 10^5 Pa for D-Phe-L-Val at 40 mM), L-Phe-L-Val specifically packs into amphipathic layers and forms anhydrous crystals [2].

Evidence DimensionHydrogelation capacity and phase behavior in PBS (40 mM)
Target Compound DataL-Phe-L-Val forms anhydrous crystals; does not fibrillate or gel.
Comparator Or BaselineL-Phe-L-Phe and D-Phe-L-Val form rigid hydrogels and water-filled nanotubes.
Quantified DifferenceComplete phase divergence (crystalline solid vs. viscoelastic gel).
Conditions40 mM concentration in phosphate-buffered saline (PBS) at neutral pH.

Buyers developing liquid formulations or requiring a stable, non-gelling crystalline dipeptide must select L-Phe-L-Val to avoid the spontaneous viscosity increases characteristic of Phe-Phe or heterochiral analogs.

Protease Assay Substrate Specificity

The Phe-Val motif is highly specific for the S-subsites of various serine proteases, significantly outperforming standard generic motifs [1]. For example, when incorporated into a Cathepsin G (CatG) substrate (Ac-Phe-Val-Thr-Phe-Anb5,2-NH2), the specificity constant (kcat/KM) reaches 7.9 × 10^3 M^-1 s^-1. This represents a greater than 7-fold increase in catalytic efficiency compared to the widely used benchmark CatG substrate, Suc-Phe-Phe-Pro-Ala-pNA, which yields a kcat/KM of only 1.1 × 10^3 M^-1 s^-1 [1].

Evidence DimensionEnzymatic specificity constant (kcat/KM) for Cathepsin G
Target Compound DataPhe-Val containing substrate: 7.9 × 10^3 M^-1 s^-1
Comparator Or BaselineStandard Phe-Phe containing substrate: 1.1 × 10^3 M^-1 s^-1
Quantified Difference>7-fold increase in catalytic efficiency.
ConditionsIn vitro CatG amidolytic activity assay.

Procurement of the Phe-Val sequence is critical for assay developers needing high-sensitivity, rapid-turnover substrates for serine protease quantification.

Sensory Threshold and Receptor Binding

In sensory and metabolomic research, hydrophobic dipeptides like Phe-Val serve as critical benchmarks for T2R bitter taste receptor activation [1]. Quantitative sensory evaluations demonstrate that intact dipeptides containing Phe and Val are approximately 10 times more bitter than the equivalent unlinked physical mixture of their constituent amino acids [2]. The specific spatial orientation of the N-terminal aromatic ring and C-terminal aliphatic branched chain dictates receptor affinity, a feature entirely lost if the peptide bond is hydrolyzed or if free amino acids are substituted[2].

Evidence DimensionBitterness intensity and T2R receptor activation
Target Compound DataIntact Phe-Val dipeptide exhibits strong receptor binding and a low bitterness threshold.
Comparator Or BaselineUnlinked physical mixture of L-Phe and L-Val.
Quantified Difference~10-fold increase in bitterness intensity for the intact dipeptide.
ConditionsHuman sensory evaluation and in vitro T2R receptor binding models.

Food scientists and nutraceutical developers must procure the intact Phe-Val dipeptide, rather than free amino acid blends, to accurately calibrate debittering agents and taste-masking formulations.

Liquid Formulation and Crystallography

Ideal for applications requiring a stable, hydrophobic dipeptide that crystallizes predictably without spontaneous hydrogelation, making it a superior choice over Phe-Phe for low-viscosity aqueous formulations[1].

Serine Protease Assay Development

Essential as a high-affinity P2-P3 sequence building block (e.g., in N-Benzoyl-Phe-Val-Arg-pNA) for quantifying thrombin, Cathepsin G, and trypsin-like enzyme activity with high catalytic turnover [2].

Nutraceutical Taste-Masking Studies

Serves as a standardized, highly bitter hydrophobic dipeptide reference material for evaluating the efficacy of novel debittering technologies and T2R receptor antagonists in food science [3].

Physical Description

Solid

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

264.14739250 Da

Monoisotopic Mass

264.14739250 Da

Heavy Atom Count

19

Sequence

FV

Wikipedia

Phe-Val

Dates

Last modified: 08-19-2023

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